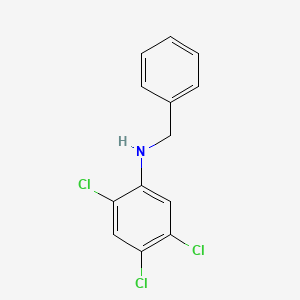

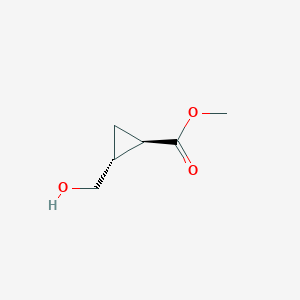

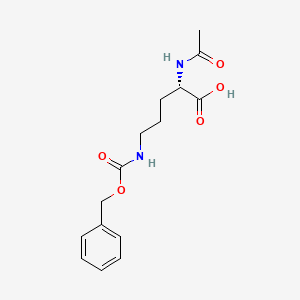

![molecular formula C21H21NO B3131571 N-([1,1'-Biphenyl]-4-ylmethyl)-4-ethoxyaniline CAS No. 356530-22-8](/img/structure/B3131571.png)

N-([1,1'-Biphenyl]-4-ylmethyl)-4-ethoxyaniline

Descripción general

Descripción

“N-([1,1’-Biphenyl]-4-ylmethyl)-4-ethoxyaniline” is a complex organic compound. It may have properties similar to those of biphenyl compounds . Biphenyl compounds are known for their stability and large band gap, making them suitable for use in optoelectronic devices .

Synthesis Analysis

The synthesis of similar compounds often involves cross-coupling reactions. For example, the Buchwald–Hartwig cross-coupling reaction has been used to synthesize related compounds . This reaction involves the use of a palladium catalyst and a strong base .Molecular Structure Analysis

The molecular structure of “N-([1,1’-Biphenyl]-4-ylmethyl)-4-ethoxyaniline” likely involves a biphenyl core, given the presence of the term “biphenyl” in its name . Biphenyl is an aromatic hydrocarbon consisting of two connected phenyl rings .Aplicaciones Científicas De Investigación

High Affinity Ligands for Opioid Receptors

Research into the structural activity relationships of methano-3-benzazocines has led to the development of high-affinity ligands for opioid receptors, specifically targeting the μ opioid receptor. N-([1,1'-Biphenyl]-4-ylmethyl)-4-ethoxyaniline derivatives demonstrated single-digit picomolar affinity, with the most potent being a methylenedioxy analogue, showcasing its potential in opioid receptor targeting and possibly therapeutic applications (Wentland et al., 2012).

Reactivity with N-acetylcysteine

The reactivity of 4-ethoxyaniline, a compound related to N-([1,1'-Biphenyl]-4-ylmethyl)-4-ethoxyaniline, with N-acetylcysteine (NAC) was studied to understand its metabolic pathway and potential implications in drug metabolism and toxicity. The study found that 4-ethoxyaniline and its metabolites could react with NAC, leading to various products depending on the reaction conditions. This reactivity indicates potential toxicological implications and stresses the importance of considering such interactions in drug design and safety assessments (Lindqvist et al., 1991).

Disease-Modifying Antirheumatic Drug Metabolites

The metabolites of a disease-modifying antirheumatic drug (DMARD), specifically a compound with structural similarities to N-([1,1'-Biphenyl]-4-ylmethyl)-4-ethoxyaniline, were synthesized and evaluated. One of the metabolites showed anti-inflammatory effects in an adjuvant arthritic rat model, highlighting the significance of metabolite studies in drug development, especially for conditions like rheumatoid arthritis (Baba et al., 1998).

Photoelectrochemistry of Substituted Polyanilines

The photoelectrochemical and spectroscopic properties of substituted polyanilines, including those related to N-([1,1'-Biphenyl]-4-ylmethyl)-4-ethoxyaniline, were explored. This research is crucial for understanding the electronic properties of polyanilines and their potential applications in electronic devices, solar cells, and sensors (Kilmartin & Wright, 1999).

Toxicity of Metabolic Products

The toxicity of metabolic products relevant to 4-ethoxyaniline in hepatocytes was investigated, offering insights into the potential toxic effects of such compounds and their metabolites. Understanding these effects is crucial for assessing the safety of chemicals and pharmaceuticals related to N-([1,1'-Biphenyl]-4-ylmethyl)-4-ethoxyaniline (Lindqvist et al., 1991).

Propiedades

IUPAC Name |

4-ethoxy-N-[(4-phenylphenyl)methyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO/c1-2-23-21-14-12-20(13-15-21)22-16-17-8-10-19(11-9-17)18-6-4-3-5-7-18/h3-15,22H,2,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPNVIZDGIYAOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NCC2=CC=C(C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

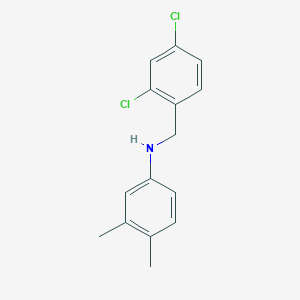

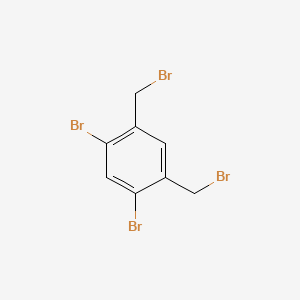

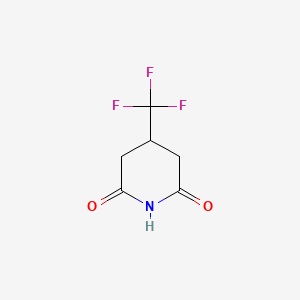

![4-Isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B3131491.png)

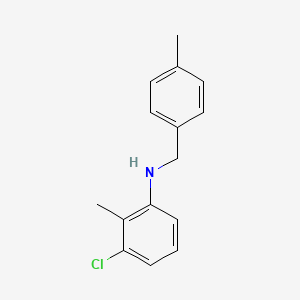

![N-([1,1'-Biphenyl]-4-ylmethyl)-3-chloro-2-methylaniline](/img/structure/B3131579.png)